ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C13H14N4O4S2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.04564729 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing the thiazole ring, such as this one, have been known to exhibit a wide range of biological activities . The specific targets can vary greatly depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives have been reported to have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been known to induce biological effects through various targets .
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
The specific cellular effects of Ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate are not yet fully known due to the limited available research. It is known that thiazole derivatives can have a wide range of effects on cells .
Molecular Mechanism
It is known that thiazole derivatives can interact with a wide range of biomolecules .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can have a wide range of effects over time .
Dosage Effects in Animal Models
It is known that thiazole derivatives can have a wide range of effects at different dosages .
Metabolic Pathways
It is known that thiazole derivatives can interact with a wide range of enzymes and cofactors .
Transport and Distribution
It is known that thiazole derivatives can interact with a wide range of transporters and binding proteins .
Subcellular Localization
It is known that thiazole derivatives can be directed to specific compartments or organelles .
Biological Activity
Ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyrimidines, characterized by a pyrimidine ring fused with a carbonyl group and various substituents. The general structure can be represented as follows:
Key Features:
- Dihydropyrimidine Core : The dihydropyrimidine structure is known for various pharmacological activities.
- Substituents : The presence of thiazole and sulfanyl groups enhances its potential bioactivity.
1. Anti-inflammatory Properties
Recent studies have indicated that derivatives of dihydropyrimidines exhibit significant anti-inflammatory effects. For instance, compounds similar to ethyl 6-methyl-2-oxo derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
Ethyl 6-methyl derivative | 19.45 ± 0.07 | 31.4 ± 0.12 |
Celecoxib (control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
These results suggest that the compound may possess similar anti-inflammatory properties as established NSAIDs like celecoxib .
2. Antimicrobial Activity
The thiazole moiety in the compound is known for enhancing antimicrobial activity. Research indicates that thiazole-containing compounds demonstrate significant activity against various bacterial strains. A study reported an increase in antibacterial potency with modifications to the thiazole ring .
3. Anticancer Potential
Emerging evidence suggests that dihydropyrimidines can exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells, showing promising results in vitro .
Structure-Activity Relationships (SAR)
The biological activity of ethyl 6-methyl-2-oxo derivatives can be influenced by various structural modifications:
- Substituent Variations : Modifications on the thiazole ring and the carbon chain length have been shown to affect potency.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or reduce biological activity.
Case Study 1: Anti-inflammatory Screening
A series of synthesized pyrimidine derivatives were screened for anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug, with ED50 values indicating effective doses .
Case Study 2: Antimicrobial Testing
In a study assessing the antimicrobial properties of thiazole-containing compounds, ethyl 6-methyl derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S2/c1-3-21-11(19)9-7(2)15-12(20)17-10(9)23-6-8(18)16-13-14-4-5-22-13/h4-5H,3,6H2,1-2H3,(H,14,16,18)(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLASDBBTIEWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.